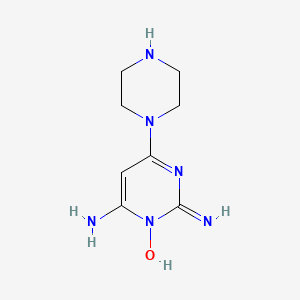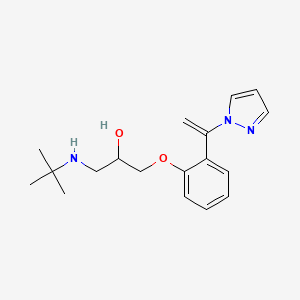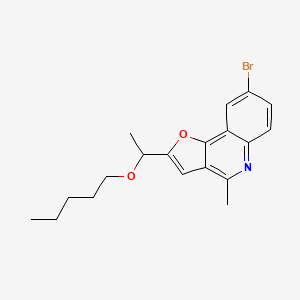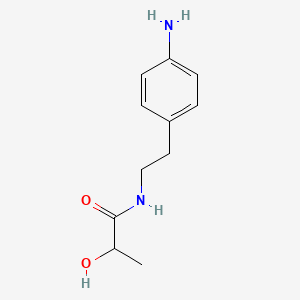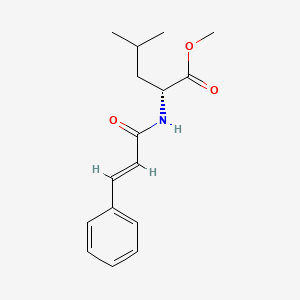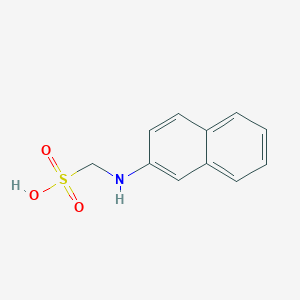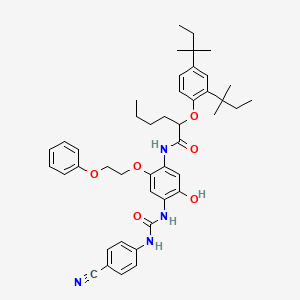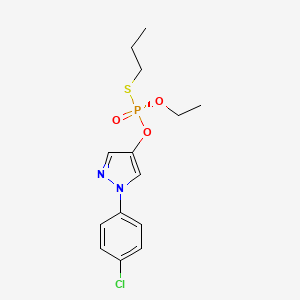
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine is an organic compound belonging to the class of pyrido[3,2-d]pyrimidines These compounds are characterized by a pyridopyrimidine ring system, which is a heterocyclic structure containing nitrogen atoms at specific positions
Preparation Methods
The synthesis of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves several steps. One common method includes the reaction of 2,4-diaminopyrimidine with N-ethylbenzylamine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds to 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine include other pyridopyrimidine derivatives such as:
- 2,4-Diamino-6-(N-methylbenzylamino)pyrido(3,2-d)pyrimidine
- 2,4-Diamino-6-(N-ethylphenylamino)pyrido(3,2-d)pyrimidine
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities
Properties
CAS No. |
93683-91-1 |
|---|---|
Molecular Formula |
C16H18N6 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
6-N-benzyl-6-N-ethylpyrido[3,2-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H18N6/c1-2-22(10-11-6-4-3-5-7-11)13-9-8-12-14(20-13)15(17)21-16(18)19-12/h3-9H,2,10H2,1H3,(H4,17,18,19,21) |
InChI Key |
SDOGGYNCBCZSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


